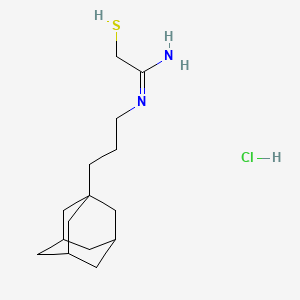
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride typically involves multiple steps. One common approach starts with the functionalization of adamantane to introduce the necessary substituents. This can be achieved through radical or carbocation intermediates, which are known for their stability and reactivity .
Functionalization of Adamantane: The initial step involves the introduction of a propyl group to the adamantane core. This can be done using a radical addition reaction with propylene.
Formation of Acetamidine: The next step involves the reaction of the propyl-substituted adamantane with acetamidine. This can be achieved through a nucleophilic substitution reaction.
Introduction of Mercapto Group: The final step involves the introduction of a mercapto group to the acetamidine derivative. This can be done using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with enhanced properties.
Biology
In biological research, adamantane derivatives are studied for their potential antiviral and antibacterial properties. The rigid structure of adamantane can interfere with the function of viral proteins, making it a potential candidate for drug development .
Medicine
Medically, adamantane derivatives have been explored for their use in treating neurodegenerative diseases such as Parkinson’s disease. The compound’s ability to cross the blood-brain barrier and interact with neural receptors makes it a promising therapeutic agent .
Industry
In the industrial sector, this compound is used in the development of high-performance materials, including polymers and coatings. Its stability and rigidity make it an ideal candidate for applications requiring durable and resilient materials .
Mechanism of Action
The mechanism of action of Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, disrupting their function. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness
Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride is unique due to the presence of both the acetamidine and mercapto groups.
Properties
CAS No. |
40284-10-4 |
|---|---|
Molecular Formula |
C15H27ClN2S |
Molecular Weight |
302.9 g/mol |
IUPAC Name |
N'-[3-(1-adamantyl)propyl]-2-sulfanylethanimidamide;hydrochloride |
InChI |
InChI=1S/C15H26N2S.ClH/c16-14(10-18)17-3-1-2-15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13,18H,1-10H2,(H2,16,17);1H |
InChI Key |
JDPIYUBQEKGSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCCN=C(CS)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















